A Comprehensive Technical Guide to the Physicochemical Properties of 1,2,3,8,9-Pentachlorodibenzo-p-dioxin (PCDD 56)
A Comprehensive Technical Guide to the Physicochemical Properties of 1,2,3,8,9-Pentachlorodibenzo-p-dioxin (PCDD 56)
Abstract
This technical guide provides a detailed examination of the physicochemical properties of 1,2,3,8,9-pentachlorodibenzo-p-dioxin (1,2,3,8,9-PeCDD), a specific congener within the broader class of polychlorinated dibenzo-p-dioxins (PCDDs). As persistent organic pollutants (POPs), PCDDs are subject to intense scientific scrutiny due to their environmental longevity and toxicological profiles.[1][2] Understanding the fundamental physicochemical characteristics of individual congeners like 1,2,3,8,9-PeCDD is paramount for developing accurate environmental fate models, refining toxicological risk assessments, and designing robust analytical methodologies. This document synthesizes available computed and experimental data, outlines the gold-standard analytical workflow for isomer-specific quantification, and contextualizes the data for researchers, environmental scientists, and drug development professionals. A notable challenge, which this guide addresses, is the scarcity of experimentally determined data for this specific isomer, necessitating a reliance on computed values and comparisons with other well-studied pentachloro-congeners.
Section 1: Molecular Identity and Structure
1,2,3,8,9-PeCDD is a solid crystalline compound belonging to the pentachlorodibenzo-p-dioxin subgroup, which includes 14 different isomers.[2] Its core structure consists of two benzene rings linked by two oxygen atoms, with five chlorine atoms substituted at the 1, 2, 3, 8, and 9 positions. This specific substitution pattern dictates its unique chemical and physical behaviors.
Table 1: Chemical Identifiers for 1,2,3,8,9-PeCDD
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 1,2,3,8,9-pentachlorodibenzo-p-dioxin | [3] |
| CAS Number | 71925-18-3 | [3] |
| Molecular Formula | C₁₂H₃Cl₅O₂ | [3][4] |
| Molecular Weight | 356.42 g/mol | [4] |
| Common Synonyms | PCDD 56, 1,2,3,8,9-PeCDD |[3][4] |
Caption: Chemical structure of 1,2,3,8,9-Pentachlorodibenzo-p-dioxin.
Section 2: Core Physicochemical Properties
A comprehensive understanding of 1,2,3,8,9-PeCDD is partially limited by the absence of extensive experimentally derived data for this specific congener. The data presented below is a synthesis of computed values from reliable databases and, where noted, experimental values from closely related isomers to provide context for its expected behavior.
Table 2: Summary of Physicochemical Properties for 1,2,3,8,9-PeCDD
| Property | Value | Type | Notes and Comparative Context | Source |
|---|---|---|---|---|
| Physical State | Crystalline Solid | Expected | PCDDs are generally colorless crystalline solids at standard conditions. | [2] |
| Melting Point | Data Not Available | - | The related 1,2,3,7,8-PeCDD isomer has a melting point of 240 °C. | [5] |
| Boiling Point | Data Not Available | - | The related 1,2,3,7,8-PeCDD isomer has a boiling point of 464.75 °C. | [5] |
| Water Solubility | Data Not Available | - | Extremely low solubility is expected. The 1,2,3,4,6-PeCDD isomer has a measured solubility of 1.20 x 10⁻⁴ mg/L at 20°C. | [1] |
| Vapor Pressure | Data Not Available | - | Very low volatility is expected. The 1,2,3,4,6-PeCDD isomer has a measured vapor pressure of 5.60 x 10⁻¹⁰ mm Hg at 25°C. | [1] |
| Octanol-Water Partition Coefficient (log Kₒw) | 6.7 | Computed | A high value indicating extreme lipophilicity and high potential for bioaccumulation. An average experimental log Kₒw for nine PeCDD isomers is 6.50. | [1][3] |
| Henry's Law Constant | Data Not Available | - | This value is critical for modeling air-water partitioning and environmental fate. Data for other PCDDs suggest it would be low. | [6][7] |
| Kovats Retention Index | 2571, 2580, 2612, 2623 | Experimental | Semi-standard non-polar gas chromatography index, crucial for analytical identification. |[3] |
Octanol-Water Partition Coefficient (log Kₒw)
The octanol-water partition coefficient (Kₒw) is a critical measure of a chemical's lipophilicity (affinity for fats and oils) versus its hydrophilicity (affinity for water).[8] The computed log Kₒw for 1,2,3,8,9-PeCDD is 6.7, a value consistent with other pentachloro-congeners.[1][3] This high value indicates that the compound is extremely lipophilic and will preferentially partition from aqueous phases into organic media, including the fatty tissues of living organisms. This property is the primary driver for the bioaccumulation of dioxins in environmental and biological systems.[9]
Water Solubility, Vapor Pressure, and Environmental Partitioning
While specific experimental data for 1,2,3,8,9-PeCDD are lacking, the properties of related isomers confirm that it is expected to have exceptionally low water solubility and very low vapor pressure (volatility).[1][2] This combination of properties dictates its environmental behavior. When released into the environment, it will not readily dissolve in water or evaporate into the atmosphere.[10] Instead, its high lipophilicity and low solubility cause it to strongly adsorb to organic matter in soil, sediment, and suspended particulates, which then become the primary matrices for its accumulation and transport.[2]
Section 3: Analytical Characterization and Methodologies
The accurate, isomer-specific quantification of PCDDs is a formidable analytical challenge due to the large number of congeners with similar physicochemical properties and the ultra-trace concentrations (parts-per-quadrillion) typically found in environmental and biological samples. The definitive analytical technique is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS), utilizing an isotopic dilution method for quantification.[11][12][13]
Caption: Standard analytical workflow for isomer-specific dioxin quantification.
Detailed Experimental Protocol: Isotope Dilution HRGC-HRMS
The causality behind this multi-step protocol is to achieve the required sensitivity and selectivity to isolate and measure 1,2,3,8,9-PeCDD at environmentally relevant levels, free from overwhelming interference from the sample matrix.
-
Sample Preparation and Fortification:
-
A precisely weighed aliquot of the sample (e.g., 10g of soil, 5g of tissue) is homogenized.
-
Causality: The sample is spiked with a known quantity of a ¹³C-labeled isotopic analogue of 1,2,3,8,9-PeCDD (and other target dioxins).[11] This internal standard is chemically identical to the native analyte but mass-shifted. It will behave identically through the extraction and cleanup process. By measuring the ratio of the native analyte to the labeled standard in the final analysis, one can precisely calculate the initial concentration, automatically correcting for any losses during the complex sample preparation. This is the cornerstone of a self-validating, trustworthy protocol.
-
-
Extraction:
-
The spiked sample is typically subjected to Soxhlet extraction for 18-24 hours with a high-purity organic solvent like toluene.
-
Causality: Toluene is chosen for its ability to efficiently solubilize highly lipophilic compounds like PCDDs from complex matrices. The exhaustive nature of Soxhlet extraction ensures maximum recovery from the sample.
-
-
Multi-Stage Cleanup:
-
The raw extract is concentrated and passed through a series of chromatographic columns. A common sequence involves an acid/base modified silica gel column followed by an alumina column.[12][14]
-
Causality: This is the most critical phase for removing co-extracted, interfering compounds. The silica gel removes bulk lipids and polar compounds. The alumina column provides further fractionation. Failure to perform adequate cleanup results in a contaminated instrument source, poor sensitivity, and inaccurate results.
-
-
Instrumental Analysis (HRGC-HRMS):
-
Gas Chromatography (GC): The cleaned extract is injected into a high-resolution gas chromatograph equipped with a long capillary column (e.g., 60m DB-5 type). The oven temperature is programmed to ramp up slowly.
-
Causality: The GC separates the different dioxin congeners from each other based on their boiling points and interaction with the column's stationary phase. The experimental Kovats Retention Index for 1,2,3,8,9-PeCDD is used to confirm its elution time relative to standards.[3]
-
Mass Spectrometry (MS): The column eluent enters a high-resolution mass spectrometer operating in Selected Ion Monitoring (SIM) mode. The instrument is set to monitor for the specific molecular ions of both the native (unlabeled) and the ¹³C-labeled 1,2,3,8,9-PeCDD.
-
Causality: HRMS provides the required mass accuracy to distinguish dioxin ions from other fragments of similar nominal mass, ensuring definitive identification. Monitoring for the correct isotope ratio in the molecular cluster provides an additional layer of confirmation.
-
Section 4: Environmental Fate and Toxicological Context
The physicochemical properties discussed directly inform the environmental behavior and toxicological assessment of 1,2,3,8,9-PeCDD.
-
Persistence and Bioaccumulation: Its stability, low solubility, and high lipophilicity mean it will persist in the environment for long periods, accumulating in the sediment and soil, and biomagnifying up the food chain.[2][10]
-
Toxic Equivalency Factor (TEF): The toxicity of dioxin-like compounds is typically mediated through binding to the Aryl Hydrocarbon (Ah) receptor.[15] To simplify risk assessment of complex mixtures, a system of Toxic Equivalency Factors (TEFs) has been established, which relates the toxicity of a given congener to that of the most potent isomer, 2,3,7,8-TCDD (TEF = 1.0). For the class of pentachlorodibenzo-p-dioxins, only the 1,2,3,7,8-PeCDD isomer is assigned a significant TEF. The TEF for other PeCDD isomers, including 1,2,3,8,9-PeCDD, is considered to be 0.[1] This implies that, within the current toxicological framework, it is not considered a contributor to dioxin-like toxicity.
Conclusion
1,2,3,8,9-Pentachlorodibenzo-p-dioxin is a highly lipophilic, persistent organic pollutant with extremely low water solubility and volatility. While significant data gaps exist for experimentally determined properties such as melting point, boiling point, and vapor pressure, its behavior can be reliably inferred from computed data and the known properties of its isomer class. Its high log Kₒw (computed at 6.7) is the defining characteristic that drives its environmental partitioning into soil and sediment and its bioaccumulation in organisms.[3]
The accurate identification and quantification of this specific congener are analytically demanding, requiring sophisticated protocols centered on isotope dilution HRGC-HRMS to achieve the necessary selectivity and sensitivity. From a toxicological standpoint, it is important to note that 1,2,3,8,9-PeCDD is currently assigned a Toxic Equivalency Factor of zero, distinguishing it from other more potent dioxin congeners.[1] Further experimental research to fill the existing data gaps would enhance the precision of environmental modeling and risk assessment efforts.
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